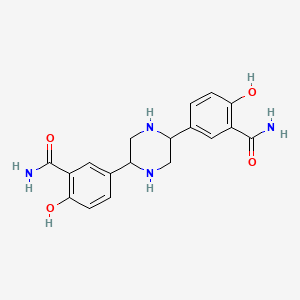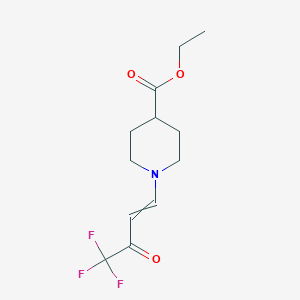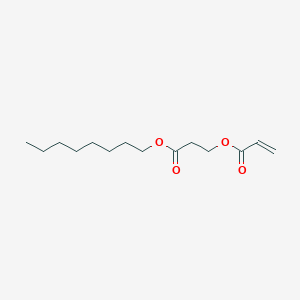![molecular formula C11H10ClN3S B14013928 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine CAS No. 60722-71-6](/img/structure/B14013928.png)
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylmethylsulfanyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the mercaptan displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
類似化合物との比較
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
2-Aminopyrimidines: These derivatives have an amino group at the 2-position and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications in research and industry.
特性
CAS番号 |
60722-71-6 |
|---|---|
分子式 |
C11H10ClN3S |
分子量 |
251.74 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3S/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
InChIキー |
YDFRADMMKNLUDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


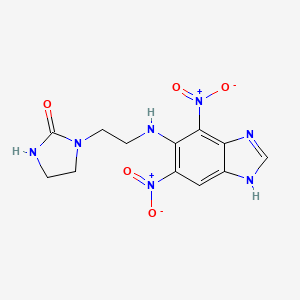
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
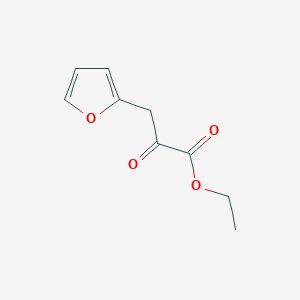
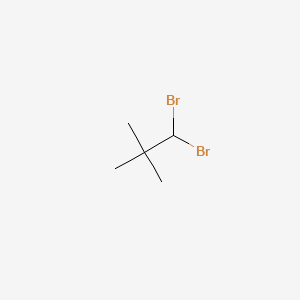
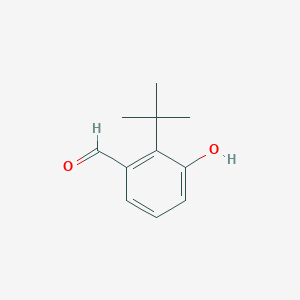
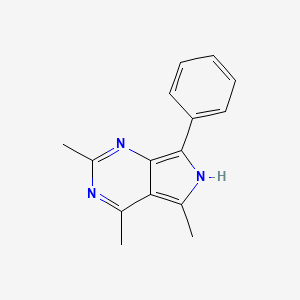
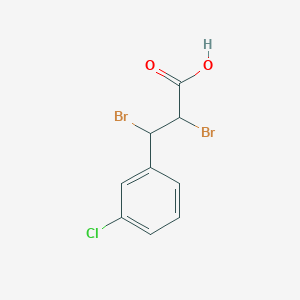
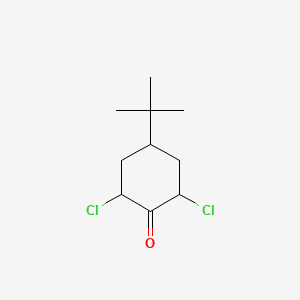
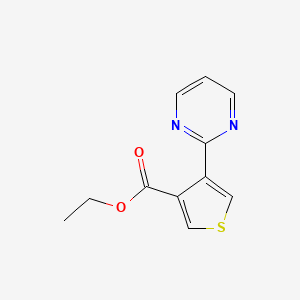
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

